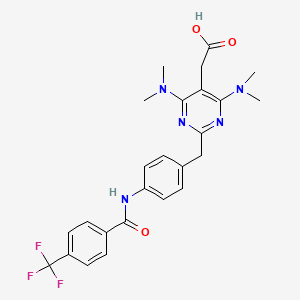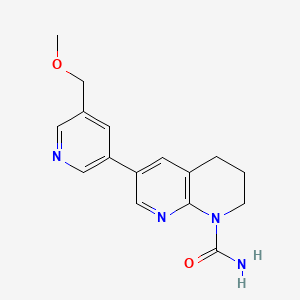
Bioymifi
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bioymifi is a small molecule that acts as a tumor necrosis factor-related apoptosis-induced ligand (TRAIL) mimetic . It binds to the death receptor 5 (DR5) on cancer cells . Upon binding, Bioymifi triggers apoptosis, possibly through a caspase-dependent pathway . It is currently being investigated as an anti-tumor agent .
Chemical Reactions Analysis
Bioymifi has been shown to have significant cytotoxic effects on certain cell lines in a concentration-dependent manner . For instance, it has been used in concentrations ranging from 10 to 100 μM for 24 hours in studies .Physical And Chemical Properties Analysis
Bioymifi has a molecular weight of 494.32 and a molecular formula of C22H12BrN3O4S . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .科学研究应用
Bioymifi in Cancer Treatment
Bioymifi, a novel mimetic of TNF-related apoptosis-induced ligand (TRAIL), has been investigated as a promising chemotherapeutic agent . TRAIL is a cytokine that initiates apoptosis upon binding to death receptor 5 (DR5) on cancer cells . The goal of the research was to investigate the hemolytic and eryptotic properties of Bioymifi and identify the underlying molecular mechanisms .
Bioymifi and Eryptosis
Eryptosis is the process of programmed cell death in erythrocytes. Bioymifi has been found to stimulate eryptosis . Whole blood was stimulated with 100 μM of Bioymifi, whereas red blood cells (RBCs) were treated with 10–100 μM of Bioymifi for 24 h at 37 °C .
Bioymifi and Hemolysis
Bioymifi has been found to exert dose-responsive, calcium-independent hemolysis . It reduced RBC hemoglobin and significantly increased Annexin V-, Fluo4-, and DCF-positive cells .
Bioymifi and Multiple Myeloma
Bioymifi has shown significant cytotoxic effects on bortezomib-sensitive (U266) and bortezomib-resistant (U266/BR) cells . The IC50 values of Bioymifi in U266 and U266/BR cells were 10.4 and 20.9 μM, respectively .
Bioymifi and Apoptosis
Bioymifi treatment at IC50 concentrations considerably increased the percentage of apoptotic cells . It also caused cell cycle arrest at the G2/M phase in both cell types .
Bioymifi and Burkitt’s Lymphoma
Bioymifi exhibited good cytotoxicity in Human Burkitt’s Lymphoma Raji cell lines . The cells were exposed to various doses of Bioymifi, and cell proliferation was evaluated using XTT analysis .
作用机制
Bioymifi is a small molecule that has been investigated for its potential as an anti-tumor agent . This article will delve into the various aspects of Bioymifi’s mechanism of action.
Target of Action
Bioymifi primarily targets the death receptor 5 (DR5) on cancer cells . The DR5 is a part of the tumor necrosis factor receptor superfamily . The role of DR5 is to initiate apoptosis, or programmed cell death, when bound by specific ligands .
Mode of Action
Bioymifi acts as a mimetic of the tumor necrosis factor-related apoptosis-induced ligand (TRAIL) . Upon binding to the DR5 on cancer cells, Bioymifi triggers apoptosis . This apoptosis is possibly initiated through a caspase-dependent pathway .
Biochemical Pathways
The binding of Bioymifi to DR5 leads to the formation of a death-inducing signaling complex (DISC) . This complex signals for apoptosis through caspase 3, either directly or via the activation of the intrinsic apoptotic pathway .
Result of Action
The primary result of Bioymifi’s action is the induction of apoptosis in cancer cells . This is achieved through the activation of the caspase-dependent pathway, leading to cell death .
安全和危害
属性
IUPAC Name |
5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBOWKXOFOTCMU-NLDKGBHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bioymifi | |
CAS RN |
1420071-30-2 |
Source


|
| Record name | 1420071-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Bioymifi and how does it exert its effect on cancer cells?
A1: Bioymifi is a small molecule agonist that selectively binds to and activates Death Receptor 5 (DR5) []. This activation leads to DR5 clustering and aggregation, ultimately triggering the extrinsic apoptosis pathway in various cancer cell lines [, , ].
Q2: What types of cancer have shown sensitivity to Bioymifi in preclinical studies?
A2: In vitro studies have demonstrated the anticancer activity of Bioymifi against multiple myeloma [], cervical cancer [], and Burkitt's lymphoma [] cell lines.
Q3: How does Bioymifi affect cell cycle progression in cancer cells?
A3: Treatment with Bioymifi has been shown to induce cell cycle arrest. In human cervical cancer cells, Bioymifi caused an increase in the percentage of cells in the S phase []. In Burkitt’s lymphoma cells, Bioymifi treatment resulted in sub-S phase arrest [].
Q4: Beyond its direct effects on cancer cells, has Bioymifi demonstrated any impact on other cell types relevant to disease progression?
A4: Yes, research suggests Bioymifi might have a dual role in regulating cardiac fibroblast function []. While it promotes the proliferation of naive fibroblasts, it can induce apoptosis in activated myofibroblasts. This suggests a potential role for Bioymifi in modulating cardiac fibrosis, a hallmark of heart failure.
Q5: Are there any preclinical studies exploring the use of Bioymifi in heart failure models?
A5: Yes, studies using a chronic isoproterenol administration model of heart failure in mice have shown that DR5 activation by Bioymifi can decrease cardiomyocyte death and cardiac fibrosis [, ]. This suggests a potential cardioprotective role for Bioymifi.
Q6: What is known about the downstream signaling pathways activated by Bioymifi?
A6: In cardiomyocytes, Bioymifi's pro-hypertrophic effects are mediated by matrix metalloproteinase (MMP)-dependent cleavage of heparin-binding EGF-like growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway [].
Q7: Has any research explored potential resistance mechanisms to Bioymifi?
A7: While there is limited information available specifically on Bioymifi resistance, the research highlights the need to further investigate potential mechanisms of resistance that may arise with this DR5 agonist [, ]. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


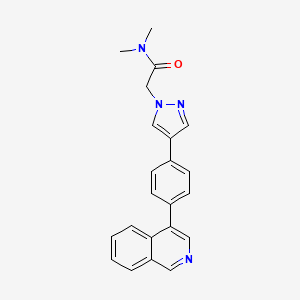


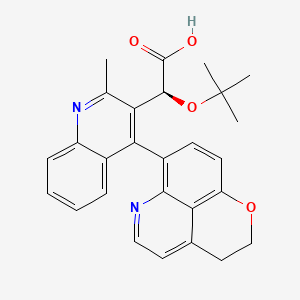
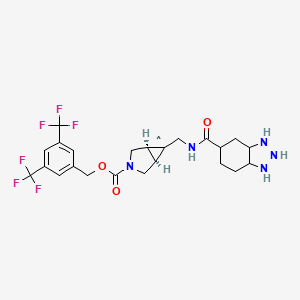
![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
